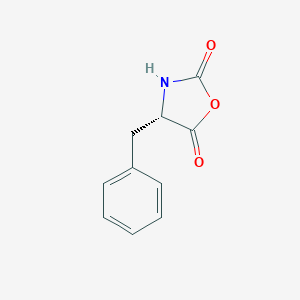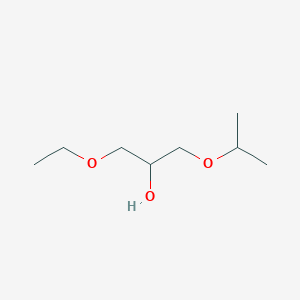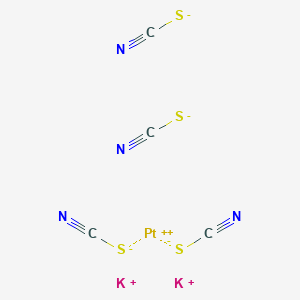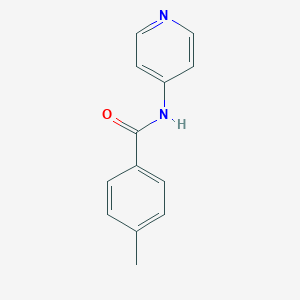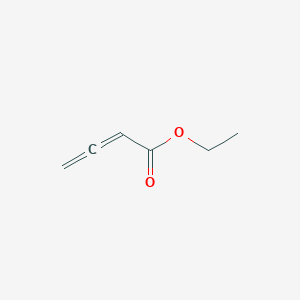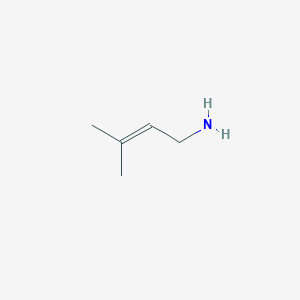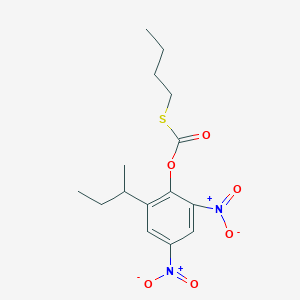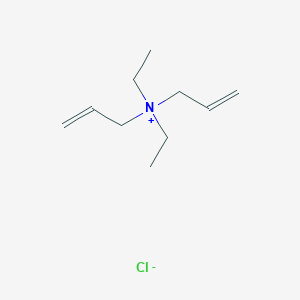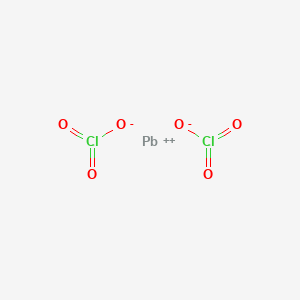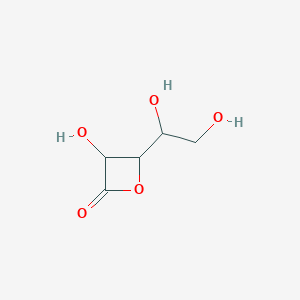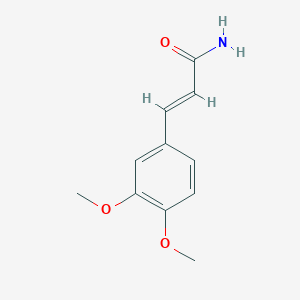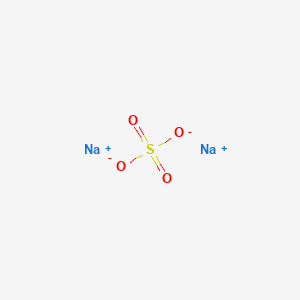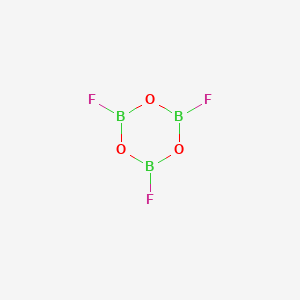
Trifluoroboroxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroboroxine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a boron-containing heterocyclic compound that has been synthesized through various methods. It has been found to have a wide range of applications in different fields such as materials science, medicinal chemistry, and organic synthesis.
Mecanismo De Acción
The mechanism of action of trifluoroboroxine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth. It has also been suggested that it may act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Trifluoroboroxine has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trifluoroboroxine has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It is also relatively inexpensive compared to other boron-containing compounds. However, it has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on trifluoroboroxine. One potential direction is to investigate its potential applications in the field of materials science, particularly in the synthesis of novel organic materials. Another potential direction is to investigate its potential use as an anticancer agent, including its mechanism of action and potential side effects. Finally, further studies are needed to investigate its potential applications in organic synthesis as a reagent for the synthesis of various organic compounds.
Métodos De Síntesis
Trifluoroboroxine can be synthesized through different methods, including the reaction of boron trifluoride with sodium borohydride, the reaction of boron trifluoride with sodium borohydride and water, and the reaction of boron trifluoride with sodium borohydride and methanol. The most commonly used method for synthesizing trifluoroboroxine is the reaction of boron trifluoride with sodium borohydride.
Aplicaciones Científicas De Investigación
Trifluoroboroxine has been extensively studied for its potential applications in different fields of scientific research. In materials science, it has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In medicinal chemistry, it has been investigated for its potential use as an anticancer agent. It has also been used in organic synthesis as a reagent for the synthesis of various organic compounds.
Propiedades
Número CAS |
13703-95-2 |
|---|---|
Nombre del producto |
Trifluoroboroxine |
Fórmula molecular |
B3F3O3 |
Peso molecular |
137.4 g/mol |
Nombre IUPAC |
2,4,6-trifluoro-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/B3F3O3/c4-1-7-2(5)9-3(6)8-1 |
Clave InChI |
FVWCXYPJHTZDEU-UHFFFAOYSA-N |
SMILES |
B1(OB(OB(O1)F)F)F |
SMILES canónico |
B1(OB(OB(O1)F)F)F |
Otros números CAS |
13703-95-2 |
Sinónimos |
Trifluoroboroxine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



